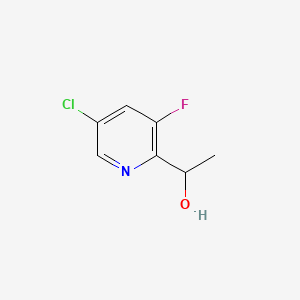

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 1374652-03-5 . It has a molecular weight of 175.59 . The compound is typically stored in a dry room at normal temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 . This code represents the molecular structure of the compound, indicating it has 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 175.59 .Applications De Recherche Scientifique

Nucleophilic Displacement Reactions

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is involved in nucleophilic displacement reactions, particularly in aromatic systems. Research by Brewis et al. (1974) explored the kinetics of reactions of substituted α-halogenopyridines with various amines in solvents like ethanol. These studies are crucial in understanding the reactivity and substituent effects in such compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Synthesis and Characterization

Çavuş et al. (2020) synthesized carbohydrazones from 5-substituted isatins and explored their electronic and antioxidant properties. This study highlights the potential for developing novel compounds with specific properties using this compound as a starting material (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Chemoenzymatic Routes to Pharmaceuticals

Perrone et al. (2006) demonstrated a chemoenzymatic approach to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists, starting from 2-chloro-1-(pyridin-3-yl)ethanol. This illustrates the application of this compound in the production of medically relevant compounds (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).

Antimicrobial Agent Synthesis

Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showcasing the antimicrobial potential of compounds synthesized from this compound (Ansari & Khan, 2017).

Catalysis

Bhaskaruni et al. (2017) used RuO2/ZrO2 as a catalyst for the synthesis of halopyridine derivatives, illustrating the catalytic utility of this compound in generating functionalized compounds (Bhaskaruni, Maddila, Zyl, & Jonnalagadda, 2017).

Enzymatic Synthesis of Chiral Intermediates

Guo et al. (2017) developed an enzymatic process to prepare (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighting the role of this compound in producing chiral pharmaceutical intermediates (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

Synthesis of Halopyridines

Hand and Baker (1989) synthesized 2-chloro-5-fluoropyridine, demonstrating the utility of this compound in the production of volatile and basic compounds (Hand & Baker, 1989).

Chemosensor Development

Qiu (2012) synthesized a novel compound for selective chemosensor applications, utilizing the properties of this compound in detecting metal ions (Qiu, 2012).

Synthesis of Complexes with Co(II), Pd(II), and Zn(II)

Tavman et al. (2018) synthesized and characterized complexes of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols, exemplifying the diverse applications in coordination chemistry (Tavman, Gürbüz, & Çinarli, 2018).

Surface Studies

Paluch and Kot (1993) studied the surface properties of aqueous 2-halogenoethanol-ethanol mixtures, highlighting the surface interactions and potential applications in material sciences (Paluch & Kot, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propriétés

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCRMEIXUOTDNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857411 |

Source

|

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-03-5 |

Source

|

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)